8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as bromine, ethoxy, hydroxy, and carbonitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyridothiadiazine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heating and catalytic agents.
Introduction of the bromophenyl groups: Bromination reactions are carried out using bromine or bromine-containing reagents.
Functionalization with ethoxy and hydroxy groups: These groups are introduced through substitution reactions, often requiring specific solvents and catalysts to achieve high yields.
Addition of the carbonitrile group: This step typically involves the use of cyanating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonitrile group can be reduced to amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield corresponding ketones, while reduction of the carbonitrile group may produce primary amines.
Scientific Research Applications
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: It may bind to certain receptors, modulating cellular signaling pathways.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-chlorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
Uniqueness
The uniqueness of 8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both bromine and ethoxy groups, along with the carbonitrile moiety, makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C22H19Br2N3O3S |
---|---|
Molecular Weight |
565.3 g/mol |
IUPAC Name |
8-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3-(4-bromophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C22H19Br2N3O3S/c1-2-30-19-8-13(7-18(24)21(19)29)16-9-20(28)27-11-26(12-31-22(27)17(16)10-25)15-5-3-14(23)4-6-15/h3-8,16,29H,2,9,11-12H2,1H3 |
InChI Key |
BDTPWMVAAZXOFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=C(C=C4)Br)Br)O |
Origin of Product |
United States |
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